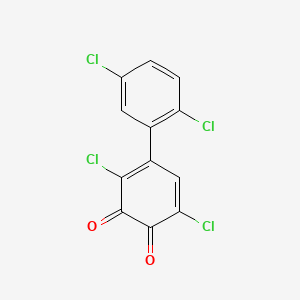
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- is a complex organic compound characterized by its unique structure, which includes multiple chlorine substitutions on a cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- typically involves the chlorination of cyclohexadiene derivatives. One common method includes the use of chlorine gas in the presence of a catalyst to achieve the desired chlorination at specific positions on the cyclohexadiene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclohexadiene is reacted with chlorine gas under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexadiene derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, leading to inhibition or activation of enzymatic activity. The pathways involved can include oxidative stress responses and signal transduction mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro-: Similar structure but different substitution pattern.
2,5-Diamino-3,6-dichloro-2,5-cyclohexadiene-1,4-dione: Contains amino groups instead of phenyl groups.
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-: Contains hydroxyl groups instead of phenyl groups.
Uniqueness
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
68453-64-5 |
|---|---|
Molekularformel |
C12H4Cl4O2 |
Molekulargewicht |
322.0 g/mol |
IUPAC-Name |
3,6-dichloro-4-(2,5-dichlorophenyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H |
InChI-Schlüssel |
SUWNJKQHZDQIQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=O)C(=O)C(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


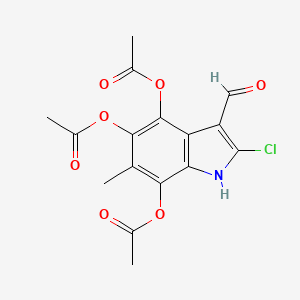
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)


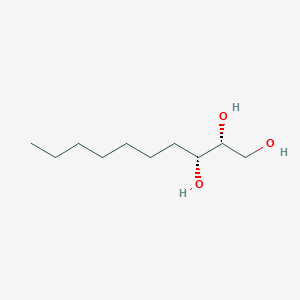
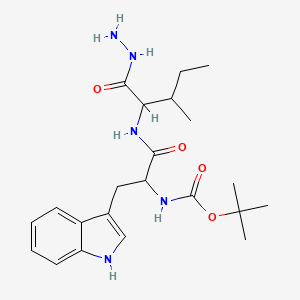

![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)

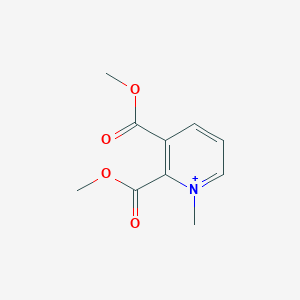
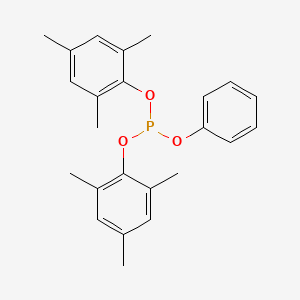
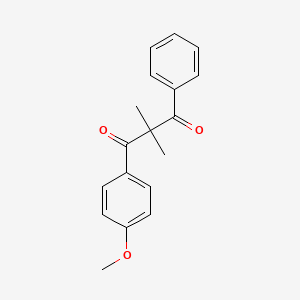

![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)
